The Strategic Utility of 3-(4-Bromophenyl)azetidin-3-ol in Modern Drug Discovery: A Technical Whitepaper
The Strategic Utility of 3-(4-Bromophenyl)azetidin-3-ol in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
The transition from planar, sp2-hybridized aromatic systems to spatially complex, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. This shift, famously termed the "Escape from Flatland," addresses critical attrition factors in drug development, notably poor aqueous solubility and off-target promiscuity[1]. Within this context, 3-(4-Bromophenyl)azetidin-3-ol (CAS: 1388055-08-0 for the free base; 1989671-90-0 for the hydrochloride salt) emerges as a highly privileged building block[2][3].
This molecule elegantly combines three critical functionalities:
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The Azetidine Core: An sp3-rich, highly strained four-membered nitrogen heterocycle that improves metabolic stability and alters the basicity (pKa) of the amine compared to larger macrocycles[4].
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The Tertiary Alcohol: A polar handle that can act as a hydrogen bond donor/acceptor, or serve as a site for late-stage fluorination (yielding 3-fluoro-3-arylazetidines).
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The 4-Bromophenyl Moiety: A robust electrophilic handle primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing rapid diversification of the chemical space.
This whitepaper provides an in-depth mechanistic and practical guide to the physicochemical profiling, synthesis, and downstream functionalization of 3-(4-Bromophenyl)azetidin-3-ol.
Physicochemical Profiling & Structural Dynamics
The incorporation of the azetidine ring significantly alters the physicochemical profile of a lead compound. The high ring strain (approximately 26 kcal/mol) forces the nitrogen atom into a more distinct pyramidal geometry compared to unstrained amines, which subtly reduces its basicity and alters its hydrogen-bonding network[4].
Quantitative Data Summary
The table below summarizes the critical physicochemical parameters of 3-(4-Bromophenyl)azetidin-3-ol, serving as a baseline for pharmacokinetic modeling[5].
| Property | Value | Scientific Rationale / Implication |
| Chemical Formula | C9H10BrNO | Defines the core mass and isotopic distribution patterns. |
| Molecular Weight | 228.09 g/mol | Low molecular weight leaves ample room for downstream elaboration without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 226.99458 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Predicted XlogP | ~0.9 | Indicates a highly favorable hydrophilic/lipophilic balance, promoting aqueous solubility. |
| Predicted CCS [M+H]+ | 133.5 Ų | Collision Cross Section; vital for ion mobility spectrometry (IMS) structural confirmation. |
| CAS Number | 1388055-08-0 (Base) | Primary registry identifier for procurement and database querying. |
The "Escape from Flatland" Rationale
The strategic value of 3-(4-Bromophenyl)azetidin-3-ol lies in its ability to project substituents into three-dimensional space. The logic tree below illustrates the causality between azetidine incorporation and improved clinical success metrics.
Caption: Physicochemical benefits of incorporating the azetidine scaffold in drug discovery.
Synthetic Methodologies
To ensure trustworthiness and reproducibility, the synthesis of 3-(4-Bromophenyl)azetidin-3-ol must be approached as a self-validating system. The most robust route involves the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one.
Protocol 1: Synthesis of N-Boc-3-(4-Bromophenyl)azetidin-3-ol via Grignard Addition
Causality & Rationale: N-Boc protection is mandatory to prevent the highly nucleophilic Grignard reagent from deprotonating or coordinating with the secondary amine of the azetidine ring. The reaction is conducted at 0 °C to suppress enolization of the ketone, which would result in starting material recovery rather than the desired addition.
Step-by-Step Methodology:
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System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add N-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (50 mL).
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Temperature Control: Cool the solution to 0 °C using an ice-water bath. Validation: Ensure internal temperature stabilizes before proceeding to prevent thermal runaway.
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Nucleophilic Addition: Add 4-Bromophenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 24 mL) dropwise via syringe pump over 30 minutes.
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Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Validation: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the ketone peak completely disappears.
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Quenching (Critical Step): Cool the reaction back to 0 °C. Slowly add saturated aqueous NH4Cl (20 mL). Causality: A mild, slightly acidic quench destroys the unreacted Grignard reagent without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.
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Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the N-Boc protected intermediate.
Protocol 2: Acidic Deprotection to 3-(4-Bromophenyl)azetidin-3-ol Hydrochloride
Causality & Rationale: Cleavage of the Boc group requires strong anhydrous acid. Using 4M HCl in 1,4-dioxane is superior to TFA because it directly yields the hydrochloride salt. The HCl salt of the azetidine is typically insoluble in dioxane, driving the reaction forward via precipitation and simplifying isolation[5].
Step-by-Step Methodology:
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Reagent Mixing: Dissolve N-Boc-3-(4-Bromophenyl)azetidin-3-ol (5 mmol) in anhydrous 1,4-dioxane (10 mL).
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Deprotection: Add 4M HCl in 1,4-dioxane (10 equiv, 12.5 mL) at room temperature.
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Maturation: Stir vigorously for 2-4 hours. Validation: A white precipitate (the product salt) should form. LC-MS analysis of an aliquot (quenched in basic methanol) should show the mass of the free base (m/z [M+H]+ 228.00)[5].
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Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts. Dry under high vacuum to afford 3-(4-Bromophenyl)azetidin-3-ol hydrochloride as a white solid[3].
Downstream Functionalization: Cross-Coupling Workflows
The true utility of this building block is realized in late-stage functionalization. The aryl bromide acts as an optimal electrophile for Suzuki-Miyaura cross-coupling, allowing researchers to append diverse aryl or heteroaryl groups.
Protocol 3: Suzuki-Miyaura Coupling
Causality & Rationale: A biphasic solvent system (1,4-Dioxane/Water, 4:1) is utilized. The water is strictly necessary to dissolve the inorganic base ( K2CO3 ) and to generate the reactive boronate complex from the boronic acid, which is the actual species that undergoes transmetalation with the Palladium(II) intermediate.
Step-by-Step Methodology:
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Setup: In a microwave vial, combine 3-(4-Bromophenyl)azetidin-3-ol hydrochloride (1.0 equiv), an Arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv). Note: Extra base is required to neutralize the HCl salt of the starting material.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
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Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration). Seal the vial and sparge with Argon for 5 minutes to remove oxygen, preventing homocoupling of the boronic acid and catalyst degradation.
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Heating: Heat the reaction at 90 °C for 4 hours in a heating block.
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Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Extract the filtrate with EtOAc, dry, and purify via reverse-phase preparative HPLC.
Mechanistic Pathway Visualization
Caption: Workflow for the synthesis and downstream functionalization of 3-(4-Bromophenyl)azetidin-3-ol.
Conclusion
3-(4-Bromophenyl)azetidin-3-ol represents a masterclass in modern building block design. By integrating the conformational rigidity and sp3 character of the azetidine ring with the synthetic versatility of a tertiary alcohol and an aryl bromide, it provides drug discovery chemists with a direct route to "Escape from Flatland"[1]. Adhering to the rigorous, causality-driven protocols outlined in this guide ensures high-fidelity synthesis and functionalization, ultimately accelerating the development of novel, metabolically stable therapeutics[4].
References
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ChemSrc : 1388055-08-0 3-(4-Bromophenyl)azetidin-3-ol CAS. ChemSrc. Available at:[Link]
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PubChemLite : 3-(4-bromophenyl)azetidin-3-ol hydrochloride (C9H10BrNO). Université du Luxembourg. Available at:[Link]
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Lovering, F. : Escape from Flatland 2: complexity and promiscuity. MedChemComm, 2013, 4(3), 515-519. ResearchGate. Available at:[Link]
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Jaiswal, S. et al. : Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]
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